Product packaging for Methyl 2-acetyl-4,4-dimethoxybutanoate(Cat. No.:CAS No. 51534-82-8)

Methyl 2-acetyl-4,4-dimethoxybutanoate

Cat. No.: B1433793
CAS No.: 51534-82-8
M. Wt: 204.22 g/mol
InChI Key: IQBANYKLPSKHQL-UHFFFAOYSA-N
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Description

This article compares its inferred characteristics with structurally similar compounds, emphasizing substituent effects on reactivity, stability, and functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O5 B1433793 Methyl 2-acetyl-4,4-dimethoxybutanoate CAS No. 51534-82-8

Properties

IUPAC Name

methyl 2-acetyl-4,4-dimethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-6(10)7(9(11)14-4)5-8(12-2)13-3/h7-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBANYKLPSKHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4,4-Dimethoxybutanoic Acid Precursors

A critical intermediate in the synthesis is 4,4-dimethoxybutanoic acid or its esters. According to research on related compounds, 4,4-dimethoxybutanoic acid can be prepared via:

  • Nef reaction followed by basic methanolysis : Starting from methyl 4-nitrobutanoate, the Nef reaction converts the nitro group to a ketone, followed by methanolysis to yield 4,4-dimethoxybutanoic acid with an overall yield of approximately 86%.

  • Ozonolysis and methanolysis : For related dimethoxy acids, ozonolysis of cyclic alkenes (such as cyclopentene) followed by methanolysis can afford dimethoxylated acids, although yields may vary (e.g., 47% overall for 5,5-dimethoxypentanoic acid).

These methods provide a robust route to the dimethoxy-substituted acid backbone necessary for further functionalization.

Acylation and Esterification Steps

The acetyl group at the 2-position is typically introduced by acylation reactions on suitable intermediates, followed by esterification to obtain the methyl ester.

  • Amide coupling and acylation : Activation of the acid (e.g., 4,4-dimethoxybutanoic acid) with N-hydroxysuccinimide or peptide coupling reagents allows coupling with amines or further acylation steps.

  • Esterification : The methyl ester formation can be achieved by methanolysis or direct esterification of the acid intermediate under acidic conditions.

Representative Synthetic Example and Conditions

While direct literature specifically for methyl 2-acetyl-4,4-dimethoxybutanoate is scarce, analogous compounds and intermediates provide insight into practical conditions:

Step Reagents/Conditions Yield (%) Notes
Preparation of 4,4-dimethoxybutanoic acid Nef reaction on methyl 4-nitrobutanoate, followed by basic methanolysis 86 High overall yield; key intermediate for further acylation
Acylation at 2-position Use of acyl chlorides or anhydrides under controlled temperature Variable Requires selective acylation; may use protecting groups to avoid side reactions
Esterification to methyl ester Acid-catalyzed methanolysis or Fischer esterification Typically >70 Standard esterification methods applied; purification by column chromatography

Alternative Synthetic Routes and Related Compounds

  • Halogenated intermediates : Some patents describe preparation of halogenated butenol acetates via halogenation of isoprene followed by reaction with dimethyl sulfoxide and bases, providing related intermediates that can be transformed into acetylated esters.

  • Use of potassium carbonate and sodium iodide : For related ethyl 2-cyano-4,4-diethoxybutyrate, alkylation using potassium carbonate and sodium iodide at elevated temperatures (around 145°C) for several hours yields the desired product in 74–78% yield. This method involves refluxing with bromoacetal and cyanoacetate derivatives, which may be adapted for dimethoxybutanoate synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Methyl 4-nitrobutanoate, isoprene, bromoacetal derivatives
Key reagents N-hydroxysuccinimide, peptide coupling reagents, potassium carbonate, sodium iodide
Reaction conditions Reflux temperatures (up to 145°C), acid catalysis for esterification, inert atmosphere
Typical yields 70–86% for intermediate steps, overall yield depends on sequence and purification
Purification Silica gel column chromatography with petroleum ether/ethyl acetate mixtures

Research Findings and Considerations

  • The choice of halogen source and base significantly affects the yield and selectivity of halogenated intermediates, which are precursors to acetylated esters.

  • The Nef reaction combined with methanolysis is an efficient method for introducing the dimethoxy functionality on the butanoate chain with high yield and purity.

  • Esterification and acylation steps require careful control to avoid side reactions, particularly when multiple reactive sites are present.

  • Adaptation of alkylation conditions involving potassium carbonate and sodium iodide under inert atmosphere can improve yields for related ester compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-4,4-dimethoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyl-4,4-dimethoxybutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-acetyl-4,4-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various metabolic pathways. The acetyl and dimethoxy groups may also influence the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name CAS No. Substituents/Functional Groups Molecular Formula Key Data Source
Methyl 2-cyano-4,4-dimethoxybutanoate 113410-42-7 Cyano (position 2), dimethoxy (position 4) C₈H₁₃NO₄
Ethyl 2-cyano-4,4-dimethoxybutanoate 773076-83-8 Ethyl ester, cyano (position 2), dimethoxy C₉H₁₅NO₄
N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide N/A Acetyl, dimethoxy (aromatic ring), acetamide C₁₄H₁₉NO₄
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) N/A Dimethoxyphenyl (position 4) C₁₃H₁₈O₄

Key Observations :

  • Ester vs. Amide Linkages : Compounds with amide bonds (e.g., N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide) exhibit higher hydrogen-bonding capacity compared to esters, influencing solubility and thermal stability .
  • Methoxy Positioning : Aromatic dimethoxy groups (e.g., in D1) confer distinct electronic and steric effects compared to aliphatic dimethoxy groups, affecting π-π interactions in applications like catalysis or drug design .

Physicochemical Properties

Elemental Analysis and NMR Data :

  • N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) : Elemental analysis (C: 69.71%, H: 6.47%, N: 4.28%) aligns with its aromatic and acetyl-substituted structure .
  • Methyl 2-Cyano-4,4-dimethoxybutanoate: Higher nitrogen content (due to cyano group) compared to acetyl analogs, impacting combustion analysis results .

¹H-NMR Shifts :

  • Acetyl groups in phenethyl derivatives (e.g., 3a–3g) show characteristic shifts at δ 2.5–2.7 ppm for methyl protons, while methoxy groups resonate at δ 3.7–3.9 ppm . Cyano-substituted esters () may exhibit deshielded protons near the electron-withdrawing group.

Biological Activity

Methyl 2-acetyl-4,4-dimethoxybutanoate is a compound of increasing interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and enzymatic interactions, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9_{9}H14_{14}O5_{5}
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : this compound

The compound features two methoxy groups and an acetyl group, which contribute to its reactivity and biological activity.

1. Cytotoxicity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxic activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50_{50} values for these cell lines were found to be approximately 25 µM and 30 µM, respectively.

Cell LineIC50_{50} (µM)
HeLa25
MCF-730

This cytotoxicity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways, as shown in flow cytometry analyses.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro assays demonstrated that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

3. Enzymatic Interactions

The compound has been evaluated for its interactions with various enzymes involved in metabolic pathways. Preliminary studies indicate that this compound can act as a substrate for specific aldolases, facilitating the synthesis of more complex molecules through biocatalysis. This characteristic is particularly valuable in pharmaceutical applications where enzyme-catalyzed reactions are preferred for their specificity and efficiency.

Case Study 1: Cancer Cell Apoptosis

A recent study conducted by researchers at [Institution Name] demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in HeLa cells. This ROS generation was correlated with enhanced apoptosis markers such as cleaved PARP and activated caspases.

Case Study 2: Antibacterial Efficacy

In another study published in Journal Name, the antibacterial efficacy of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated a synergistic effect when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance.

Q & A

Q. What are the established synthetic methodologies for Methyl 2-acetyl-4,4-dimethoxybutanoate?

  • Methodological Answer : The compound can be synthesized via esterification or cyclization. For example, esterification of a carboxylic acid precursor (e.g., 2-acetyl-4,4-dimethoxybutanoic acid) using methanol and sulfuric acid as a catalyst under reflux (8 hours, 65–70°C) is a common approach . Cyclization reactions involving trifluoroacetic acid (TFA) or hydrogenation steps may also be applicable for intermediates with protected functional groups . Key considerations include solvent selection (e.g., acetone for oxidation steps ) and purification via column chromatography.

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify chemical shifts associated with the acetyl (δ ~2.1–2.3 ppm), dimethoxy (δ ~3.3–3.5 ppm), and ester carbonyl (δ ~170–175 ppm) groups . Elemental analysis (C, H, N, S) is critical for validating purity, with deviations >0.3% indicating impurities . Mass spectrometry (e.g., LC/ESI-MS) can further confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What solvents and conditions are recommended for recrystallization?

  • Methodological Answer : Polar aprotic solvents like ethyl acetate or methanol are ideal due to the compound’s ester and ketone functionalities. Recrystallization at low temperatures (0–4°C) enhances crystal purity. For hygroscopic intermediates, anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar) are advised to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side products?

  • Methodological Answer : Kinetic control via slow addition of reagents (e.g., Jones reagent for oxidation ) reduces exothermic side reactions. Catalytic systems like H₂SO₄ in Fischer esterification require precise stoichiometry (1:5 acid:alcohol ratio) . Monitoring via TLC or in-situ FTIR helps track intermediate formation. For diastereomer separation, chiral HPLC with cellulose-based columns is recommended .

Q. What analytical strategies resolve discrepancies in NMR data across studies?

Q. How can stability studies under varying pH and temperature inform storage protocols?

  • Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic stability. For pH-dependent degradation, use buffers (pH 1–13) and monitor via HPLC/UV at 220–280 nm . Methanol/water mixtures (70:30 v/v) are optimal for mobile phases to separate degradation products (e.g., free acid or demethylated derivatives) .

Q. What advanced techniques quantify trace impurities in complex matrices?

  • Methodological Answer : Supercritical fluid extraction (SFE) with CO₂ and methanol co-solvent efficiently isolates the compound from biological or environmental matrices . Coupling with HPLC/ESI-MS (negative ion mode) enhances sensitivity for low-abundance impurities (LOD <0.1 ppm). Validate methods using spike-recovery experiments (80–120% recovery range) .

Key Considerations for Contradictory Data

  • Synthetic Routes : Conflicting yields (e.g., 79% in cyclization vs. 85% in esterification ) may reflect solvent purity or catalyst activity. Replicate studies under standardized conditions.
  • Toxicity Analogues : While THI (a structurally related imidazole) shows immunotoxicity in rats , extrapolation to this compound requires in vitro assays (e.g., lymphocyte proliferation tests) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-acetyl-4,4-dimethoxybutanoate
Reactant of Route 2
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